

2-(Trifluoromethyl)quinolin-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B175998

[Get Quote](#)

An In-depth Technical Guide to 2-(Trifluoromethyl)quinolin-4-amine

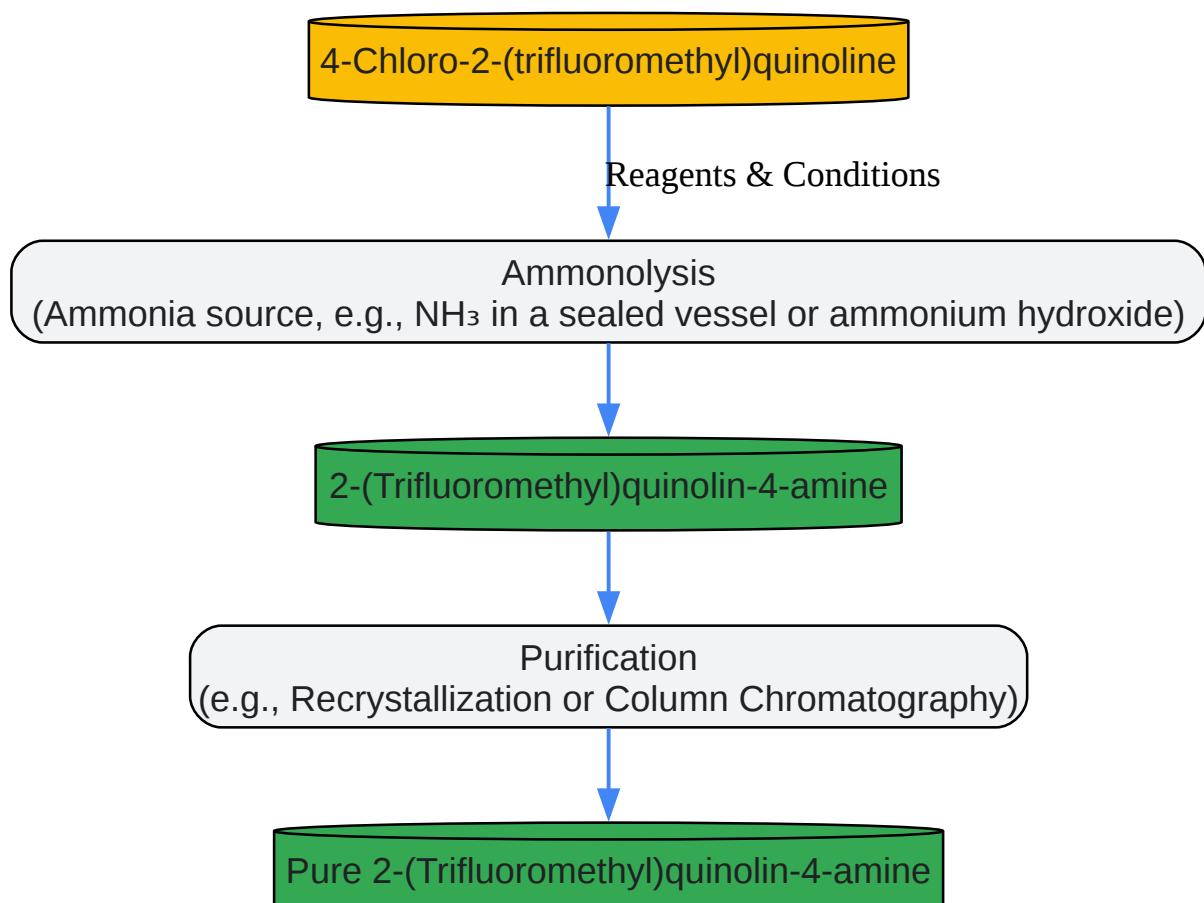
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)quinolin-4-amine**, a quinoline derivative with significant potential in pharmacological research, particularly in the development of novel antitumor agents. This document details the compound's chemical properties, a plausible synthetic route, and its biological activity, with a focus on its mechanism of action as a microtubule polymerization inhibitor. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.

Chemical Identity and Properties

CAS Number: 1700-93-2

Molecular Formula: C₁₀H₇F₃N₂


Molecular Weight: 212.17 g/mol

Property	Value	Reference
IUPAC Name	2-(Trifluoromethyl)quinolin-4-amine	N/A
Appearance	Off-white to pale yellow solid (predicted)	N/A
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethanol	N/A

Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

A plausible and efficient synthetic route for **2-(Trifluoromethyl)quinolin-4-amine** involves a two-step process starting from 4-chloro-2-(trifluoromethyl)quinoline. This method relies on a nucleophilic aromatic substitution reaction.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Trifluoromethyl)quinolin-4-amine**.

Experimental Protocol: Synthesis of **2-(Trifluoromethyl)quinolin-4-amine**

Materials:

- 4-Chloro-2-(trifluoromethyl)quinoline
- Ammonium hydroxide (concentrated) or a solution of ammonia in a suitable solvent
- A high-pressure reaction vessel (e.g., a sealed tube or autoclave)
- Solvent (e.g., ethanol or dioxane)

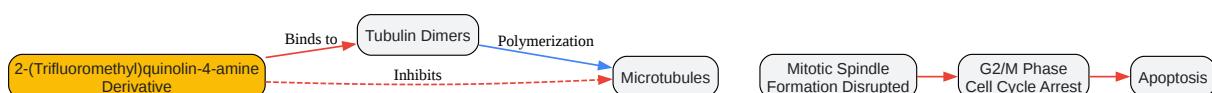
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate (for elution)

Procedure:

- In a high-pressure reaction vessel, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and a suitable solvent such as ethanol.
- Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq).
- Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the vessel to cool to room temperature.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **2-(Trifluoromethyl)quinolin-4-amine**.

Biological Activity and Mechanism of Action

Research on derivatives of **2-(Trifluoromethyl)quinolin-4-amine** has demonstrated their potential as potent antitumor agents. These compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]


Cytotoxicity Data

The cytotoxic activity of various derivatives of **2-(Trifluoromethyl)quinolin-4-amine** has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a key measure of a compound's potency.

Compound Derivative	Cell Line	IC ₅₀ (μM)	Reference
5e	PC3 (Prostate)	0.49	[1]
K562 (Leukemia)	0.08	[1]	
HeLa (Cervical)	0.01	[1]	
5f	HeLa (Cervical)	< Combretastatin A-4	[1]
5o	HeLa (Cervical)	< Combretastatin A-4	[1]

Mechanism of Action: Microtubule Polymerization Inhibition

The primary mechanism of action for the antitumor activity of **2-(Trifluoromethyl)quinolin-4-amine** derivatives is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **2-(Trifluoromethyl)quinolin-4-amine** derivatives.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules *in vitro*.

Materials:

- Purified tubulin protein
- General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- Test compound (**2-(Trifluoromethyl)quinolin-4-amine** derivative) dissolved in DMSO
- Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
- 96-well microplate
- Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer on ice.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- Add glycerol to the tubulin solution to a final concentration of 10%.
- In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

- Add the tubulin-GTP-glycerol solution to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for at least 60 minutes.
- Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with the test compound.

Materials:

- Cancer cell line (e.g., HeLa)
- Cell culture medium and supplements
- Test compound
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

- Harvest the cells by trypsinization, and collect both adherent and floating cells.
- Wash the cells with ice-cold PBS and centrifuge.
- Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend them in PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cancer cell line
- Test compound
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed and treat cells with the test compound as described for the cell cycle analysis.
- Harvest the cells and wash them twice with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.

This comprehensive guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of **2-(Trifluoromethyl)quinolin-4-amine** and its derivatives as potential therapeutic agents. The detailed protocols and background information are intended to facilitate further investigation into this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(Trifluoromethyl)quinolin-4-amine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175998#2-trifluoromethyl-quinolin-4-amine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com